molecular formula C20H20ClN3O4 B11037592 N-(3-chloro-4-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11037592
M. Wt: 401.8 g/mol
InChI Key: CVVFJLHKKVNCNU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyphenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the aromatic ring.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically achieved through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the chloro group, potentially leading to the formation of amines or dechlorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce amines or dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.

Medicine

In medicine, derivatives of this compound might be explored as drug candidates. The presence of the oxadiazole ring, in particular, is known to impart bioactivity, making it a promising scaffold for drug design.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-3-chloropropanamide: Similar in structure but lacks the oxadiazole ring.

    2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Contains a thiadiazole ring instead of an oxadiazole ring.

    Belumosudil: A compound with a similar acetamide linkage but different substituents on the aromatic rings.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the combination of its chloro-methoxyphenyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C20H20ClN3O4/c1-12(2)19-23-20(28-24-19)13-4-7-15(8-5-13)27-11-18(25)22-14-6-9-17(26-3)16(21)10-14/h4-10,12H,11H2,1-3H3,(H,22,25)

InChI Key

CVVFJLHKKVNCNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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